(3-Ethoxy-4-methanesulfonylphenyl)boronic acid
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Overview
Description
(3-Ethoxy-4-methanesulfonylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with ethoxy and methanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-4-methanesulfonylphenyl)boronic acid typically involves the reaction of an appropriate aryl halide with a boron-containing reagent under specific conditions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-4-methanesulfonylphenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce various functional groups.
Scientific Research Applications
(3-Ethoxy-4-methanesulfonylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in biochemical studies and drug design.
Industry: It is used in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of (3-Ethoxy-4-methanesulfonylphenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry. The molecular pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl ring and no additional substituents.
4-Formylphenylboronic acid: A boronic acid with a formyl group on the phenyl ring.
4-(Trifluoromethyl)phenylboronic acid: A boronic acid with a trifluoromethyl group on the phenyl ring.
Uniqueness
(3-Ethoxy-4-methanesulfonylphenyl)boronic acid is unique due to the presence of both ethoxy and methanesulfonyl groups on the phenyl ring. These substituents can influence the reactivity and properties of the compound, making it suitable for specific applications where other boronic acids may not be as effective.
Properties
IUPAC Name |
(3-ethoxy-4-methylsulfonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO5S/c1-3-15-8-6-7(10(11)12)4-5-9(8)16(2,13)14/h4-6,11-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGXHUNBFWXLGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)C)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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